(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Historical Development of Benzothiazole-Based Medicinal Chemistry
Benzothiazoles have been pivotal in medicinal chemistry since their discovery in the late 19th century. Initially synthesized by A. W. Hofmann in 1887, these heterocycles gained prominence due to their structural versatility and broad pharmacological profiles. Early derivatives demonstrated antimicrobial and analgesic properties, spurring interest in their optimization. By the mid-20th century, benzothiazoles were integral to anticancer drug development, exemplified by compounds such as 2-(4-aminophenyl)benzothiazole (CJM126), which showed selective toxicity against tumor cells. The incorporation of sulfonamide groups in the 21st century, as seen in carbonic anhydrase inhibitors like acetazolamide, further expanded their therapeutic scope. Modern advancements focus on hybrid structures, such as the title compound, which combine benzothiazole cores with sulfamoyl and fluorinated aryl groups to enhance target specificity and metabolic stability.
Scientific Significance and Positioning within Current Research
The title compound occupies a unique niche in contemporary research due to its multifunctional design. Benzothiazole derivatives are recognized for their affinity toward biological targets such as kinases, topoisomerases, and carbonic anhydrases. The sulfamoyl group, a hallmark of enzyme inhibitors, suggests potential activity against metalloenzymes or microbial pathogens. Meanwhile, the difluorobenzamide moiety may enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration or intracellular target engagement. Current studies position this compound within the broader trend of developing hybrid molecules that merge privileged scaffolds with modular substituents to address drug resistance and improve pharmacokinetic profiles.
Structural and Functional Relationships to Established Compound Classes
Structurally, the compound shares features with three established classes:
- Benzothiazole Anticancer Agents : The benzothiazole core aligns with derivatives like compound 14 (CJM126), which target tumor-specific pathways.
- Sulfonamide Enzyme Inhibitors : The 6-sulfamoyl group mirrors motifs in carbonic anhydrase inhibitors (e.g., benzamide-4-sulfonamides), which bind zinc ions in enzymatic active sites.
- Fluorinated Aryl Amides : The 2,6-difluorobenzamide moiety is analogous to antifungal agents, where fluorine atoms enhance electronegativity and hydrogen-bonding interactions.
A comparative analysis of key structural features is provided in Table 1.
Table 1: Structural Comparison with Established Compound Classes
Research Objectives and Theoretical Framework
The primary research objectives for this compound include:
- Mechanistic Elucidation : Determine its interaction with putative targets such as carbonic anhydrases, kinases, or microbial enzymes.
- Structure-Activity Relationship (SAR) Analysis : Evaluate how the Z-configuration, sulfamoyl group, and fluorinated aryl moiety influence potency and selectivity.
- Synthetic Optimization : Develop efficient routes for large-scale production, focusing on cyclization and sulfonation steps.
- Therapeutic Profiling : Assess its potential in oncology, infectious diseases, or CNS disorders, guided by precedents from analogous benzothiazoles.
Properties
IUPAC Name |
2,6-difluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3S2/c1-2-8-22-13-7-6-10(27(20,24)25)9-14(13)26-17(22)21-16(23)15-11(18)4-3-5-12(15)19/h1,3-7,9H,8H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMSJABESXGXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzo[d]thiazole derivative with a sulfonyl chloride in the presence of a base.
Alkylation with Propynyl Group: The propynyl group is introduced through an alkylation reaction using propargyl bromide.
Formation of the Benzamide Core: The final step involves coupling the benzo[d]thiazole derivative with 2,6-difluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield carboxylic acids or ketones, while reduction of the sulfonamide group would produce amines.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- The compound has shown promising results as an antimicrobial agent. Studies indicate that derivatives of benzamide compounds can effectively target bacterial proteins such as FtsZ, which is crucial for bacterial cell division. Research has demonstrated that modifications to the benzamide structure can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .
-
Anti-tubercular Properties :
- Recent studies have focused on the design and synthesis of novel compounds similar to (Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide for their anti-tubercular properties. Compounds with similar structures have exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .
-
Cancer Research :
- The compound's potential in oncology has been explored, particularly concerning its ability to inhibit tumor growth and metastasis. Studies have suggested that modifications in the benzamide structure can lead to enhanced cytotoxicity against cancer cell lines, making it a candidate for further development as an anticancer drug .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors that are modified through various chemical reactions including sulfonation and fluorination.
- Reaction Conditions : Controlled conditions such as temperature and pH are essential for achieving the desired product yield and purity.
- Characterization : The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Case Studies
- Antimicrobial Efficacy :
- Anti-tubercular Activity :
Biological Activity
The compound (Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with difluoro and sulfonamide substituents, as well as a thiazole moiety. Its molecular formula is C₁₅H₁₃F₂N₃O₂S, and it exhibits unique physicochemical properties that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines:
- HepG-2 (Liver Cancer) : IC50 values around 4.37 μM.
- A-549 (Lung Cancer) : IC50 values around 8.03 μM.
These values suggest that the compound may similarly affect these cell lines, potentially through mechanisms such as inhibition of DNA synthesis or targeting specific kinases involved in tumorigenesis .
The biological activity of thiazole derivatives is often attributed to their ability to interact with key biological targets:
- Inhibition of RNA and DNA Synthesis : Compounds containing the thiazole ring have been reported to inhibit nucleic acid synthesis without affecting protein synthesis.
- Targeting Kinases : The heteroatoms in the thiazole structure can form interactions with kinases that are crucial for cancer progression .
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
- Thiadiazole Derivatives : A study demonstrated that 1,3,4-thiadiazole derivatives showed promising anticancer activity against HepG-2 and A-549 cell lines. The molecular docking studies indicated favorable binding interactions with target proteins .
- Thiazolidinones and Thiazoles : Research on new thiazolidinone and thiazole series revealed significant antimicrobial and anticancer activities, reinforcing the potential of these structures in drug development .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 20b | HepG-2 | 4.37 | Inhibition of nucleic acid synthesis |
| Compound 20b | A-549 | 8.03 | Targeting kinases |
| Thiadiazole | Various | Varies | Antioxidant activity |
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation |
| Antimicrobial | Effective against various bacterial strains |
| Antioxidant | Reduces oxidative stress |
| Enzyme Inhibition | Targets specific kinases and enzymes |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Cores
Compound I5 () :
- Structure: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide.
- Key Differences: Replaces sulfamoyl with a benzofuroquinolinium iodide group. Contains a dipropylamine side chain, enhancing lipophilicity.
- Implications: The iodide counterion and fused quinolinium system may improve membrane permeability but reduce aqueous solubility compared to the sulfamoyl group in the target compound .
Compound I6 () :
- Structure: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide.
- Key Differences: Features a hydroxystyryl group and methylquinolinium iodide. Lacks the sulfamoyl and propargyl substituents.
- Implications : The hydroxystyryl moiety may confer pH-dependent solubility, while the iodide limits stability under reducing conditions .
Thiadiazole and Benzamide Derivatives
Compound 4g () :
- Structure: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide.
- Key Differences: Replaces benzo[d]thiazole with a thiadiazole ring. Incorporates a dimethylamino acryloyl group instead of sulfamoyl.
- Data: Melting Point: 200°C (vs. unknown for the target compound). IR: 1690 cm⁻¹ (C=O stretch), suggesting stronger carbonyl interactions than the target’s fluorinated benzamide .
Compound 4h () :
- Structure: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide.
- Key Differences :
- Chlorophenyl substituent increases electronegativity vs. the target’s difluoro group.
- Implications : The chloro group may enhance halogen bonding but reduce metabolic stability compared to fluorine .
Triazole and Phthalide Analogues
Compound (2) () :
- Structure : Contains a triazole ring and α-phenylacetyl group.
- Key Differences :
- Lacks the benzo[d]thiazole core and propargyl group.
- Features NH-triazole (δ 13.0 ppm in ¹H-NMR) and aromatic protons (δ 7.5–8.2 ppm).
- Implications : The triazole’s hydrogen-bonding capacity is comparable to the sulfamoyl group but with lower acidity .
Research Implications and Gaps
- Target Compound Advantages : The sulfamoyl and difluoro groups may synergize for target selectivity, as seen in sulfonamide-based inhibitors . The propargyl group could enable click chemistry for bioconjugation, a feature absent in analogues like 4g or I5.
- Limitations: No direct biological data or synthetic yields are provided for the target compound, unlike 4g (82% yield) or I5/I6 (implicit yields in ).
- Future Directions : Comparative studies on kinase inhibition or antimicrobial activity are needed, leveraging structural insights from analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of analogous thiazole-benzamide derivatives typically involves sequential functionalization of the thiazole core. For example, a pyridine-mediated coupling of benzoyl chloride with a thiazol-2-amine intermediate under anhydrous conditions is a common strategy . Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and reaction time (e.g., overnight stirring at room temperature) improves yield. Purification via column chromatography with methanol/dichloromethane gradients enhances purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming its Z-isomer configuration?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves fluorine and proton environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography is essential for unambiguous Z/E isomer assignment, as seen in structurally similar compounds where hydrogen bonding (e.g., N–H⋯N interactions) stabilizes the Z-configuration in the solid state . Polarized light microscopy can further assess crystal packing anomalies .
Q. How does the sulfamoyl group influence this compound’s solubility and reactivity in biological assays?
- Methodological Answer : The sulfamoyl (–SO₂NH₂) moiety enhances hydrophilicity, improving aqueous solubility for in vitro assays. Its electron-withdrawing nature increases electrophilicity at the thiazole ring, facilitating nucleophilic interactions with biological targets like enzymes. Comparative studies on sulfonamide analogs show that this group enhances binding to conserved residues in bacterial dihydropteroate synthase (DHPS) .
Advanced Research Questions
Q. What strategies mitigate Z/E isomerization during storage or under physiological conditions?
- Methodological Answer : Isomerization can be minimized by storing the compound in inert, anhydrous solvents (e.g., DMSO-d6) at –20°C. Computational modeling (DFT) predicts stabilization of the Z-isomer via intramolecular hydrogen bonds between the sulfamoyl group and the benzamide carbonyl . Experimental validation using time-resolved HPLC under varying pH/temperature conditions is recommended .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer : Systematic substitution at the prop-2-yn-1-yl group (e.g., replacing with bulkier alkynes) or modifying fluorine positions on the benzamide ring can modulate steric and electronic effects. High-throughput screening against kinase panels (e.g., EGFR, VEGFR2) combined with molecular docking identifies key residues (e.g., ATP-binding pockets) for selective inhibition . Triazine-thiazole hybrids demonstrate improved IC₅₀ values via π-π stacking interactions .
Q. What computational tools are effective in predicting metabolic stability and off-target interactions?
- Methodological Answer : Machine learning platforms (e.g., AutoDock Vina, Schrödinger Suite) model cytochrome P450 metabolism and predict major metabolites. MD simulations (AMBER/CHARMM) assess binding persistence to off-targets like hERG channels. High-performance computing clusters enable rapid sampling of free-energy landscapes for lead optimization .
Q. How should contradictory data on in vitro vs. in vivo efficacy be resolved?
- Methodological Answer : Discrepancies often arise from differences in membrane permeability or metabolic clearance. Parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests (e.g., rat/human CYP450) reconcile in vitro-in vivo correlations (IVIVC). Pharmacokinetic modeling (e.g., NONMEM) adjusts dosing regimens for optimal bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
